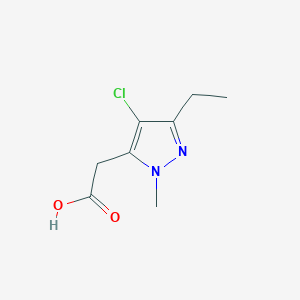

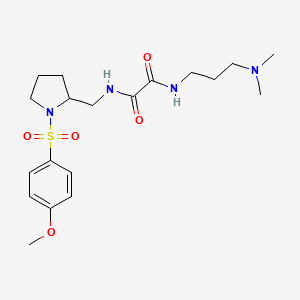

2-(2,5-二氧代吡咯烷-1-基)-N-(2-羟基-2-(1-甲基-1H-吡咯-2-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-substituted acetamides involves multiple steps, including the use of racemic or chiral amino acids to introduce different substituents. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent opioid kappa agonists . Another synthesis approach involved indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification to produce antiallergic N-(pyridin-4-yl)-(indol-3-yl)acetamides .

Molecular Structure Analysis

The molecular structure of acetamides is crucial for their biological activity. The papers indicate that the presence of specific substituents and the stereochemistry of the compounds significantly affect their potency and selectivity. For instance, the introduction of substituted-aryl groups at a specific position of the ethyl linking moiety resulted in a compound that was five times more active than its predecessor in vitro . Similarly, the variation of indole substituents and the length of the alkanoic chain were key factors in enhancing the antiallergic potency of the N-(pyridin-4-yl)-(indol-3-yl)acetamides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are tailored to achieve the desired modifications on the acetamide backbone. The papers describe the use of specific reagents and catalysts, such as 2-chloro-1-methylpyridinium iodide for the promotion of amidification, which is a critical step in obtaining the final bioactive molecules .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the specific compound , they do discuss the properties of similar acetamide derivatives. These properties are likely to include solubility, melting points, and stability, which are important for the compounds' biological activity and therapeutic potential. The papers also mention the therapeutic indices and inhibitory activities, which are indicative of the compounds' efficacy and safety profiles .

科学研究应用

抗癫痫活性

吡西坦的结构类似物,称为(S)-α-乙基-2-氧代吡咯烷乙酰胺,由于其显着的疗效和高耐受性,已被批准用于治疗成人难治性部分性发作。该化合物与脑特异性结合位点相互作用,该结合位点被认为在其抗癫痫特性中起关键作用。研究集中于寻找与该结合位点具有显着亲和力的配体,目的是探索其在癫痫和其他中枢神经系统疾病中的治疗潜力。这导致发现了几个候选物,它们在体内显示出比原始化合物更有效的抗癫痫活性 (Kenda 等人,2004)。

化学合成

已证明 2-氯乙酰乙酸乙酯及其 4-氯异构体在三乙胺存在下与氰基乙酰胺反应,以产生高产率的特定吡咯衍生物。这些反应为吡咯体系库打开了通道,可能在各种化学和药理学研究领域中有用 (Dawadi & Lugtenburg,2011)。

杀虫活性

一种新型的 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺化合物已被用作合成各种杂环化合物的前体,包括吡咯衍生物。这些新化合物作为杀虫剂对棉铃虫斜纹夜蛾进行了测试,展示了此类化合物在农业研究中开发新杀虫剂的潜在应用 (Fadda 等人,2017)。

抗菌活性

使用特定起始材料合成的嘧啶酮和恶嗪酮衍生物显示出有希望的抗菌和抗真菌活性。这表明它们在开发新的抗菌剂中的潜在应用,为对抗耐药菌株的持续研究做出了贡献 (Hossan 等人,2012)。

属性

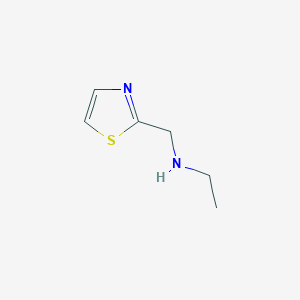

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-15-6-2-3-9(15)10(17)7-14-11(18)8-16-12(19)4-5-13(16)20/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDWTWUKGACSFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

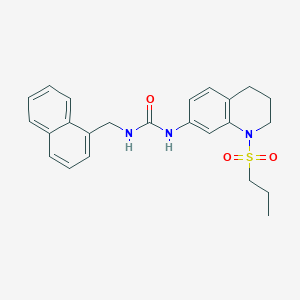

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

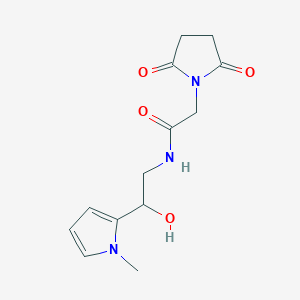

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

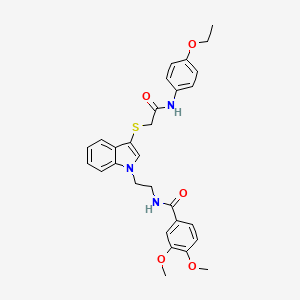

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)